molecular formula C12H22ClNO2 B2383073 Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride CAS No. 1823365-43-0

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride

Cat. No.: B2383073
CAS No.: 1823365-43-0
M. Wt: 247.76
InChI Key: QJMXWRMQGUIPFC-UHFFFAOYSA-N
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Description

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride (CAS: 1823365-43-0) is a bicyclic organic compound with the molecular formula C₁₂H₂₂ClNO₂ and a molecular weight of 247.76 g/mol . Structurally, it consists of a bicyclo[3.2.2]nonane backbone, an ethyl ester group at position 1, and a primary amine group at position 5, protonated as a hydrochloride salt to enhance solubility and stability. The compound is industrially significant, with global suppliers in China, Japan, and South Korea .

Properties

IUPAC Name

ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-10(14)11-4-3-5-12(13,8-6-11)9-7-11;/h2-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMXWRMQGUIPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the bicyclo[3.2.2]nonane structure.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Hydrochloride formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bicyclic amino esters, which vary in ring size, substituent positions, and functional groups. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclic System Substituents Key Data Reference
Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride C₁₂H₂₂ClNO₂ 247.76 [3.2.2] Ethyl ester (C1), amine (C5) Purity: N/A; Global suppliers
Mthis compound C₁₁H₂₀ClNO₂ 233.74 [3.2.2] Methyl ester (C1), amine (C5) Purity: 97%
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride C₁₁H₁₈ClNO₂ 231.72 [2.2.2] Ethyl ester (C2), amine (C3), double bond (C5) Yield: 78%; m.p.: 120–122°C
1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.68 [3.2.2] Carboxylic acid (C6), aza group (N1) CAS: 2703779-52-4; SMILES: OC(=O)C1CN2CCCC1CC2.Cl
Ethyl 4,9-dioxo-5-(3-oxo-propyl)-bicyclo[3.3.1]nonane carboxylate C₁₅H₂₀O₅ 280.32 [3.3.1] Ethyl ester (C1), ketone groups (C4, C9) Synthesized via hydroformylation and aldol condensation

Key Observations

Ring System Impact: The bicyclo[3.2.2] system in the target compound provides a larger ring structure compared to bicyclo[2.2.2] analogs (e.g., ), leading to distinct steric and electronic properties. For example, the [3.2.2] system may enhance conformational rigidity, influencing binding affinity in pharmacological contexts. Substitution of a nitrogen atom in the ring (e.g., 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride) alters polarity and hydrogen-bonding capacity compared to the amino-substituted target compound .

Functional Group Variations: Ester vs. Carboxylic Acid: The ethyl ester group in the target compound improves lipophilicity relative to carboxylic acid derivatives (e.g., ), which may affect membrane permeability in biological systems. Methyl vs.

Bicyclo[3.3.1] systems (e.g., ) employ hydroformylation and aldol condensation, suggesting divergent methodologies based on ring complexity .

Physicochemical Properties: The hydrochloride salt form is common across amino-substituted bicyclic compounds (e.g., ) to enhance aqueous solubility. Melting points vary significantly; for instance, the bicyclo[2.2.2] analog in has a m.p. of 120–122°C, while data for the target compound remain unreported .

Industrial and Research Relevance

  • Suppliers and Availability : The target compound is supplied by multiple vendors (e.g., CJ Haide Biotech, Atop Bio-Tech) but faced temporary stock shortages as of 2024 , whereas methyl analogs (e.g., QM-9630) are available at >95% purity .
  • Potential Applications: Amino-substituted bicyclic esters are explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

Biological Activity

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H22ClNO2C_{12}H_{22}ClNO_2 and a molecular weight of 247.76 g/mol. The compound is characterized by an ethyl ester group and an amino group, which contribute to its biological activity and utility in various applications.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity, which can lead to changes in metabolic pathways.
  • Receptor Binding : Its bicyclic structure provides rigidity that can enhance binding affinity for biological targets, potentially influencing receptor-mediated processes.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. For instance:

  • Case Study 1 : In vitro tests demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties:

  • Case Study 2 : Research involving cancer cell lines showed that this compound could induce apoptosis in PC-3 prostate cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Core : Achieved through a Diels-Alder reaction.
  • Introduction of Amino Group : Via reductive amination.
  • Esterification : To introduce the carboxylate group.
  • Hydrochloride Formation : Reaction with hydrochloric acid to form the salt.

Applications in Research

This compound serves as a valuable building block in scientific research:

  • Medicinal Chemistry : It is being explored as a scaffold for designing new therapeutic agents due to its unique structural properties.
  • Biochemistry : The compound's interactions with enzymes make it a candidate for studying metabolic pathways and enzyme kinetics .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
Bicyclo[3.3.1]nonane derivativesBicyclicAntimicrobial
Indole derivativesAromaticDiverse biological activities

This compound stands out due to its specific bicyclic structure, which allows for distinct chemical modifications and biological interactions not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclic compounds like this typically involves multi-step processes such as Michael addition or cyclization reactions. For example, analogous bicyclo[3.3.1]nonane derivatives are synthesized via Michael reactions between α,β-unsaturated carbonyl compounds and substituted piperidine esters, with stereochemical control achieved through optimized pH, temperature, and catalysts . Key parameters include:

  • Temperature : Lower temperatures (0–5°C) often improve stereoselectivity.
  • Catalysts : Chiral catalysts (e.g., organocatalysts) enhance enantiomeric excess.
  • Workup : Acidic conditions (e.g., HCl) protonate the amine to form the hydrochloride salt .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for characterizing purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester, amine) and confirms bicyclic structure. For hydrochloride salts, observe downfield shifts for protonated amines (~8–10 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₁₇ClN₂O₂: theoretical 257.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data (e.g., NMR/XRPD)?

  • Methodological Answer :

  • X-ray Crystallography : Definitive stereochemical confirmation requires single-crystal X-ray diffraction. For unstable crystals, use synchrotron sources or low-temperature data collection .
  • Computational Modeling : Compare experimental NMR coupling constants (e.g., vicinal J-values) with density functional theory (DFT)-calculated values. Discrepancies may indicate dynamic effects (e.g., ring-flipping) .
  • Dynamic NMR : For flexible systems, variable-temperature NMR identifies conformational exchange broadening .

Q. What strategies optimize regioselectivity in functionalizing the bicyclo[3.2.2]nonane scaffold for derivatization studies?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the amine (e.g., Boc) to direct reactions to the ester or bridgehead positions .
  • Directed C-H Activation : Use transition-metal catalysts (e.g., Pd) with directing groups (e.g., pyridyl) to functionalize specific carbons .
  • Radical Reactions : Photoredox catalysis enables regioselective alkylation/arylation at electron-rich sites .

Q. How do solvent polarity and counterion choice impact the compound’s solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (polar aprotic), THF (non-polar), and water. Hydrochloride salts typically exhibit higher aqueous solubility but may aggregate in organic solvents .
  • Counterion Exchange : Replace Cl⁻ with PF₆⁻ or TFA⁻ via ion-exchange resins to improve organic-phase solubility for coupling reactions .
  • Co-solvents : Use DMF/water mixtures (e.g., 9:1) to balance reactivity and solubility in cross-coupling reactions .

Data Contradiction Analysis

Q. When encountering discrepancies between theoretical and experimental pKa values for the amine group, how should researchers troubleshoot?

  • Methodological Answer :

  • Potentiometric Titration : Measure experimental pKa using automated titrators in aqueous/organic solvents (e.g., 20% MeOH). Compare with DFT-predicted values (software: ACD/Labs, SPARC) .
  • Solvent Effects : Account for solvent dielectric constant in computational models. Discrepancies >1 unit may indicate hydrogen bonding or ion-pairing not modeled .
  • Structural Confirmation : Verify protonation state via IR (N-H stretches ~2500 cm⁻¹) or solid-state NMR .

Applications in Drug Development

Q. What in vitro assays are suitable for evaluating the biological activity of this compound’s derivatives (e.g., kinase inhibition)?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays (Promega) to screen inhibition against kinases (e.g., CDK2, EGFR) .
  • Cellular Uptake : Radiolabel the ester group with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Synthetic Challenges

Q. What scale-up challenges arise during transition from milligram to gram-scale synthesis, and how are they mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Use continuous-flow reactors to control temperature in cyclization steps .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. reagents) and monitor via in-line IR spectroscopy .

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